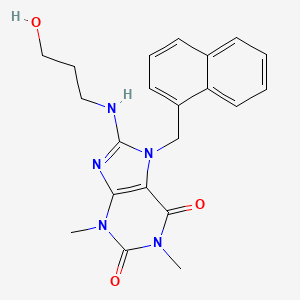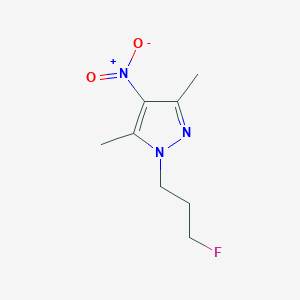
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoropropyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
作用机制
Target of Action
The primary target of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is the system xC− transporter . This transporter plays a crucial role in the regulation of intracellular redox status .
Mode of Action
This compound interacts with the system xC− transporter, leading to changes in the intracellular redox status . The exact mechanism of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The system xC− transporter is involved in the transport of cystine and glutamate across the cell membrane . By interacting with this transporter, this compound can potentially affect the cystine/glutamate antiporter system and related biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic properties for oral administration
Result of Action
The interaction of this compound with the system xC− transporter can lead to changes in the intracellular redox status . This can potentially affect various cellular processes, including cell growth and survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as heavy metals, can potentially interact with the compound and affect its action . Additionally, factors such as temperature and pH can influence the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The fluoropropyl group is introduced via alkylation reactions, often using 1-bromo-3-fluoropropane as the alkylating agent in the presence of a base such as potassium carbonate.
Methylation: The methyl groups are introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction: 1-(3-aminopropyl)-3,5-dimethyl-4-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
科学研究应用
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical and biological properties.
1-(3-fluoropropyl)-4-nitro-1H-pyrazole:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the fluoropropyl group, leading to different physical and chemical properties.
Uniqueness
1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of all three substituents (fluoropropyl, methyl, and nitro groups) on the pyrazole ring. This combination imparts specific properties that make it valuable for various research applications, including its potential biological activity and use as a synthetic intermediate.
属性
IUPAC Name |
1-(3-fluoropropyl)-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZLBDXVTWNJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCF)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)
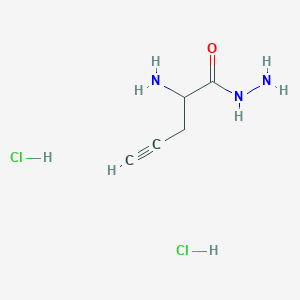

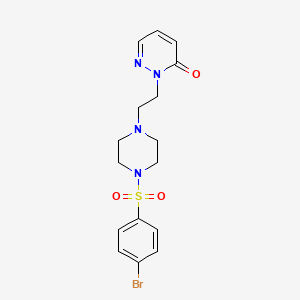
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2915766.png)
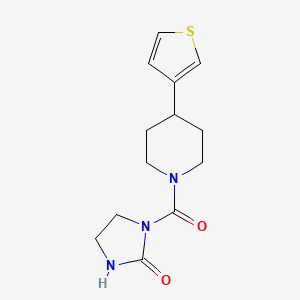
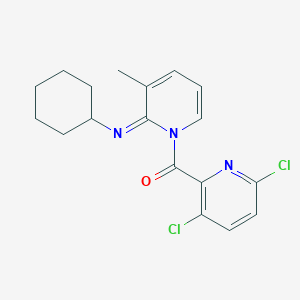
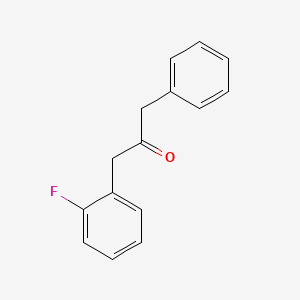
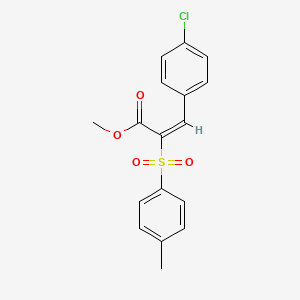
![N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2915772.png)
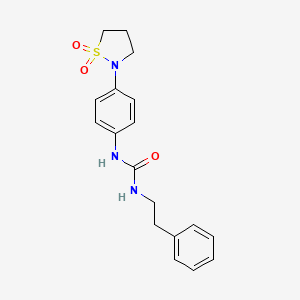
![2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2915774.png)
